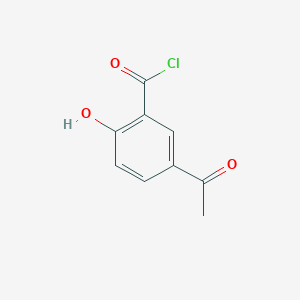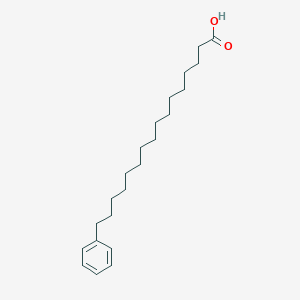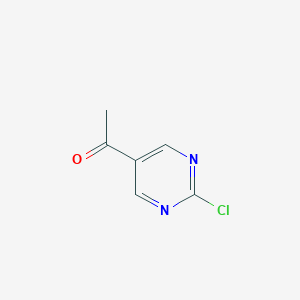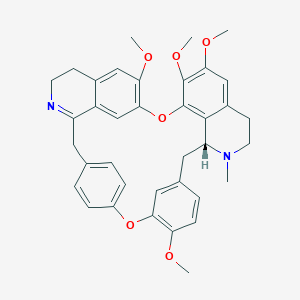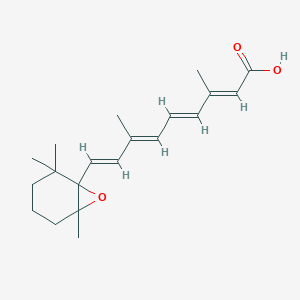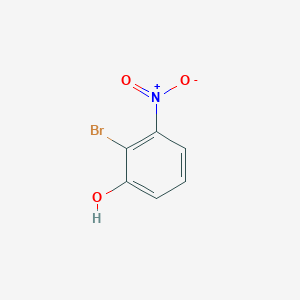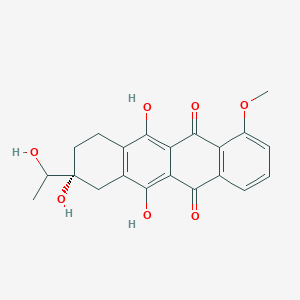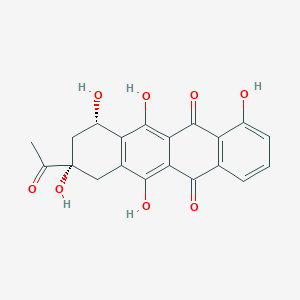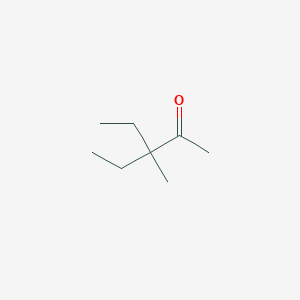
3-(Furan-2-yl)aniline
Overview
Description
3-(Furan-2-yl)aniline, also known as 2-Furan-3-yl-aniline, is an aromatic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a derivative of aniline, a common aromatic amine, and is a valuable building block for the synthesis of various bioactive compounds. This compound has been studied extensively for its potential therapeutic applications, including as an anti-cancer, anti-inflammatory, and anti-bacterial agent. In addition, it has been used as a starting material in the synthesis of other compounds, such as polymers and pharmaceuticals.
Scientific Research Applications
Formation of Birdcage Systems : It is used for its ability to form birdcage systems containing nine stereogenic centers (Giroux et al., 2009).
Synthesis of Furans and Butenolides : It plays a role in synthesizing furans, important in natural products like butenolides (Briel et al., 2009). This is echoed in another study which highlights its key role in the synthesis of these natural products (Briel et al., 2009).
Influence on Furan Oxidation : Aniline, a component of 3-(Furan-2-yl)aniline, enhances furan oxidation in methanolic solutions but inhibits it in reversed micellar solutions. This suggests a radical mechanism in its reaction (Miyoshi & Tomita, 1979) and (Miyoshi & Tomita, 1980).
Generation of Schiff Bases : It reacts with aromatic heterocyclic aldehydes to generate Schiff bases, useful in synthesizing oxazepine derivatives (Jirjees, 2022).
Synthesis of Furan-2(5H)-one Derivatives : It is used in one-pot synthesis methods for creating furan-2(5H)-one derivatives, demonstrating its versatility in chemical synthesis (Doostmohammadi et al., 2013) and (Nagarapu et al., 2012).
Antimicrobial Activity : It exhibits moderate to good antimicrobial activity against various bacterial strains, indicating its potential in biomedical applications (Sultan et al., 2021).
Corrosion Inhibition : this compound shows good inhibition efficiency in 1 M HCl, demonstrating its utility in materials science, particularly for protecting copper surfaces (Issaadi et al., 2014).
Self-Healing Anticorrosion Coatings : Furan-functionalized aniline trimer based polymers, where this compound can be a component, have shown high efficiency in self-healing anticorrosion applications (Chuo & Liu, 2017).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological properties . They have been employed as medicines in a variety of disease areas .
Mode of Action
Furan derivatives are known to interact with various targets, leading to changes in cellular processes . For instance, in the realm of medicinal chemistry, furan derivatives have taken on a special position due to their remarkable therapeutic efficacy .
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Biochemical Analysis
Cellular Effects
Aniline compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that aniline compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
A study has shown that furan derivatives exhibit a wide range of biological activities
Metabolic Pathways
Furan derivatives have been shown to be involved in various metabolic pathways
properties
IUPAC Name |
3-(furan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNKACMTMZYMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400097 | |
| Record name | 3-(furan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102269-42-1 | |
| Record name | 3-(furan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



